1-Fluoro-3-(nitromethyl)benzene
Overview
Description
1-Fluoro-3-(nitromethyl)benzene is a di-substituted benzene derivative . It is used for the synthesis of fluoroaromatic compounds through fluorodenitration and other pharmaceuticals .
Synthesis Analysis
The synthesis of this compound involves electrophilic aromatic substitution reactions. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula FC6H4NO2. It has a molecular weight of 141.10 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Nucleophilic aromatic substitution reactions are common with benzene derivatives like this compound. These reactions involve the attack of a nucleophile at the carbon bearing the halogen substituent to form an intermediate carbanion .Physical and Chemical Properties Analysis
This compound has a molecular weight of 141.10. It has a linear formula of FC6H4NO2. It has various thermophysical properties such as triple point temperature, normal boiling temperature, critical temperature, and critical pressure .Mechanism of Action
Target of Action
The primary target of 1-Fluoro-3-(nitromethyl)benzene is the benzene ring, which contains six pi electrons that are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring is especially stable and wants to be retained during reactions .
Mode of Action
The compound undergoes electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that the compound can participate in reactions involving carbocation intermediates, such as s n 1 and e1 reactions of alkyl halides, and brønsted acid addition reactions of alkenes .
Result of Action
The compound’s ability to undergo electrophilic aromatic substitution suggests that it could potentially modify the structure of other aromatic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other electrophiles and the pH of the environment could potentially affect the compound’s reactivity .
Safety and Hazards
Properties
IUPAC Name |
1-fluoro-3-(nitromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-7-3-1-2-6(4-7)5-9(10)11/h1-4H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEGZYQFCDHVSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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